molecular formula C13H15F2N3 B11748176 N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11748176
M. Wt: 251.27 g/mol
InChI Key: FAHSMNOIFBUJBQ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by the presence of fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a pyrazole derivative with a fluorinated alkyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in DMF or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-N-[(3-chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
  • 1-(2-chloroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
  • 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-ethyl-1H-pyrazol-5-amine

Uniqueness

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine is unique due to the specific arrangement of fluorine atoms and the pyrazole ring, which can confer distinct chemical and biological properties. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H15F2N3/c1-10-8-17-18(6-5-14)13(10)16-9-11-3-2-4-12(15)7-11/h2-4,7-8,16H,5-6,9H2,1H3

InChI Key

FAHSMNOIFBUJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC(=CC=C2)F

Origin of Product

United States

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